5,5'-dimethyl-2'-phenyl-2H,2'H-[3,4'-bipyrazole]-3'-ol
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Overview
Description
5,5'-dimethyl-2'-phenyl-2H,2'H-[3,4'-bipyrazole]-3'-ol is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5'-dimethyl-2'-phenyl-2H,2'H-[3,4'-bipyrazole]-3'-ol typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with appropriate reagents under controlled conditions. One common method involves the use of benzaldehyde derivatives in the presence of a base such as sodium acetate. The reaction is carried out at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
5,5'-dimethyl-2'-phenyl-2H,2'H-[3,4'-bipyrazole]-3'-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 5,5'-dimethyl-2'-phenyl-2H,2'H-[3,4'-bipyrazole]-3'-ol involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway and increasing the expression of p21, a protein related to cell cycle arrest . This leads to the inhibition of cell growth and the induction of programmed cell death.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazol-5-amine
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
5,5'-dimethyl-2'-phenyl-2H,2'H-[3,4'-bipyrazole]-3'-ol stands out due to its unique structural features, which confer specific biological activities. Its dual pyrazole rings and phenyl group contribute to its stability and reactivity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
5-methyl-4-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-9-8-12(16-15-9)13-10(2)17-18(14(13)19)11-6-4-3-5-7-11/h3-8,17H,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEHVVWIDZDOTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=C(NN(C2=O)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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